
BAY 41-2272
Descripción general
Descripción
BAY 41-2272 es un compuesto de pirazolopiridina que actúa como activador de la guanilato ciclasa soluble. Es conocido por su capacidad de estimular la guanilato ciclasa soluble a través de un mecanismo no relacionado con el óxido nítrico, lo que lleva a varios efectos biológicos como la vasodilatación y la inhibición de la agregación plaquetaria .
Aplicaciones Científicas De Investigación
Key Applications
-
Cardiovascular Health
- BAY 41-2272 has been studied for its role in reducing vascular smooth muscle cell proliferation, which is significant in conditions such as hypertension and atherosclerosis. Research indicates that this compound can increase cGMP levels and inhibit the proliferation of vascular smooth muscle cells (VSMCs) .
-
Fibrosis
- The compound has demonstrated potential in mitigating liver fibrosis by inhibiting the expression of connective tissue growth factor (CTGF) in hepatic stellate cells (HSCs). A study found that this compound effectively reduced TGFβ1-induced CTGF expression and cell proliferation in primary HSCs, suggesting its utility in treating liver diseases .
- Immunological Responses
- Pulmonary Health
Case Study 1: Liver Fibrosis
A study investigated the effects of this compound on HSC activation. Researchers found that treatment with this compound led to a significant decrease in CTGF expression and cell proliferation induced by TGFβ1. The mechanism involved Akt-dependent pathways rather than the canonical sGC/cGMP pathway, highlighting a novel action of this compound .
Case Study 2: Vascular Smooth Muscle Cell Proliferation
In another study focusing on VSMCs, this compound was shown to elevate cGMP levels significantly while inhibiting cell proliferation. The results demonstrated that at concentrations as low as 100 nM, this compound could induce meaningful increases in cyclic nucleotide levels, which correlated with reduced cellular mitogenesis .
Case Study 3: Immune Activation
Research on immune responses revealed that this compound markedly improved the phagocytic activity of monocytes, increasing their ability to engulf pathogens. This enhancement was quantified as a threefold increase in microbicidal activity against E. coli, illustrating its potential as an adjunctive therapy in infectious diseases .
Data Summary
The following table summarizes key findings from various studies regarding the effects of this compound:
Mecanismo De Acción
BAY 41-2272 ejerce sus efectos activando la guanilato ciclasa soluble en un sitio regulador novedoso, independiente del óxido nítrico. Esta activación conduce a un aumento en los niveles de monofosfato de guanosina cíclico, que a su vez induce la vasodilatación e inhibe la agregación plaquetaria . El compuesto también afecta la fosforilación de la fosfoproteína estimulada por vasodilatadores en las células musculares lisas vasculares, involucrando vías de monofosfato de adenosina cíclico y monofosfato de guanosina cíclico .
Métodos De Preparación
La síntesis de BAY 41-2272 implica la reacción de 1H-pirazolo[3,4-b]piridina con un grupo 2-fluorobencilo en la posición 1 y un grupo 4-amino-5-ciclopropilpirimidin-2-ilo en la posición 3 . Las rutas sintéticas específicas y los métodos de producción industrial son propietarios y no se divulgan ampliamente en la literatura pública.
Análisis De Reacciones Químicas
BAY 41-2272 experimenta varias reacciones químicas, incluidas:
Oxidación: Puede oxidarse en condiciones específicas, aunque las rutas detalladas no están ampliamente documentadas.
Reducción: El compuesto se puede reducir, pero los reactivos y las condiciones específicas no se reportan comúnmente.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones no se detallan ampliamente en la literatura disponible. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
BAY 41-2272 es único en comparación con otros activadores de la guanilato ciclasa soluble debido a su mecanismo independiente del óxido nítrico. Compuestos similares incluyen:
This compound destaca por su estructura molecular específica y su capacidad de activar la guanilato ciclasa soluble sin la necesidad de óxido nítrico, lo que lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .
Actividad Biológica
Bay 41-2272 is a soluble guanylate cyclase (sGC) stimulator that has garnered attention for its diverse biological activities, particularly in the context of immune response modulation, antifibrotic effects, and vascular relaxation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily functions as an agonist for soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of cell proliferation, and modulation of immune responses.
Immune Modulation
Monocyte Activation
Research has demonstrated that this compound significantly enhances the activation of human mononuclear phagocytes. Key findings include:
- Increased Superoxide Production : Treatment with this compound resulted in a more than 50% increase in superoxide production in both peripheral blood mononuclear cells (PBMCs) and THP-1 cells compared to untreated controls .
- Enhanced Phagocytosis : The compound augmented phagocytic activity, showing a threefold increase in the uptake of zymosan particles .
- Cytokine Release : this compound also stimulated the release of pro-inflammatory cytokines such as TNF-α and IL-12p70 .
Case Study: In Vivo Efficacy Against Infections
In a study involving mice infected with Candida albicans, administration of this compound led to a significant reduction in mortality rates. The treatment enhanced macrophage accumulation and reactive oxygen species (ROS) production, demonstrating its potential as an anti-infective agent through the activation of innate immunity .
Parameter | Control Group | This compound Group |
---|---|---|
Mortality Rate | 80% | 20% |
Macrophage Influx | Baseline | Significant Increase |
ROS Production | Baseline | Enhanced |
Antifibrotic Effects
This compound has been shown to attenuate fibrosis in various models:
- Liver Fibrosis : In hepatic stellate cells (HSCs), this compound inhibited TGFβ1-induced expression of connective tissue growth factor (CTGF), a key mediator in fibrogenesis. This effect was found to be independent of the canonical sGC/cGMP pathway, suggesting alternative mechanisms involving Akt signaling .
Table: Effects on CTGF Expression in HSCs
Treatment | CTGF Expression (Relative Units) |
---|---|
Control | 100 |
TGFβ1 Alone | 300 |
TGFβ1 + this compound | 150 |
Vascular Relaxation
This compound also exhibits significant vasodilatory effects:
Propiedades
IUPAC Name |
5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOAHNRJAXSBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180320 | |
Record name | BAY-41-2272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-24-6 | |
Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-41-2272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-2272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY 41-2272 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAY-41-2272 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BAY 41-2272 acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , , ] It binds to a regulatory site on the α-subunit of sGC, distinct from the heme-binding site where NO binds. [, , ] This binding enhances the enzyme's sensitivity to NO, leading to increased conversion of GTP to cyclic guanosine monophosphate (cGMP). [, , , , ] Elevated cGMP levels activate protein kinase G (PKG) and downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. [, , , ]
A: While the provided research papers do not provide detailed spectroscopic data, the molecular formula of this compound (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine) is C23H19FN6 and its molecular weight is 398.4 g/mol. [] For detailed spectroscopic data, refer to the compound's specific chemical characterization literature.
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not extensively discuss its material compatibility or stability under various conditions. This information may be available in the compound's chemical properties literature.
A: this compound itself does not have catalytic properties. It acts as a stimulator of the enzyme soluble guanylate cyclase (sGC), enhancing its catalytic activity in converting GTP to cGMP. [, , , ] Its primary application is in research to understand sGC function and its potential as a therapeutic target for diseases related to NO-cGMP signaling dysfunction.
A: While the provided articles do not detail specific computational studies on this compound, they mention that its binding site on the sGC α-subunit has been mapped. [, ] This mapping suggests that computational methods, such as molecular docking or molecular dynamics simulations, might have been employed to understand the interaction between this compound and sGC.
ANone: Specific information about the stability and formulation strategies for this compound is not available in the provided research papers.
ANone: The provided research articles focus on the scientific aspects of this compound and do not provide details on specific SHE (Safety, Health, and Environment) regulations. As a research compound, standard laboratory safety procedures should be followed when handling this compound.
A: Research indicates that this compound is orally bioavailable and effectively increases cGMP levels in various tissues, including plasma, lung, and corpus cavernosum. [, , , , ] The duration of its effects varies depending on the model and dosage used. [, ] More detailed information on its ADME profile would require further specific studies.
A: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it relaxes pre-contracted blood vessels and corpus cavernosum tissue from various species. [, , , , , , ] In vivo, it reduces pulmonary hypertension in various animal models, including lambs, rats, and rabbits. [, , , ] It also improves bladder dysfunction in NO-deficient rats and shows promise in treating erectile dysfunction in diabetic mice. [, ]
A: The research papers do not extensively cover toxicological studies on this compound. While some studies report that it was well-tolerated in animal models, further detailed toxicological investigations are needed to establish its safety profile for potential clinical applications. [, ]
ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.
A: this compound represents an important milestone in the research of sGC as a therapeutic target. It was one of the first compounds identified as a NO-independent stimulator of sGC, opening new avenues for developing treatments for diseases related to NO-cGMP signaling dysfunction. [, ]
A: Yes, this compound research bridges disciplines like pharmacology, biochemistry, and physiology. [, , , , , , ] It has implications for understanding and treating various diseases, highlighting the importance of interdisciplinary collaboration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.